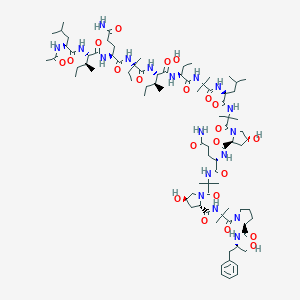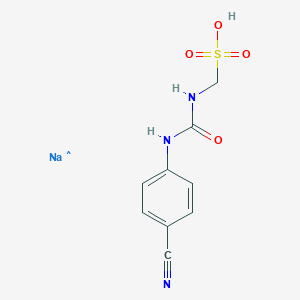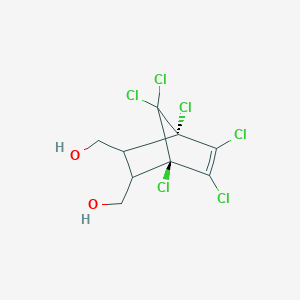
Desethyl pirimiphos-methyl
Descripción general
Descripción
Desethyl pirimiphos-methyl is an impurity of Pirimiphos-methyl , a phosphorothioate used as an insecticide . Pirimiphos-methyl is commonly used for mosquito control as well as control of greenhouse crop pests and stored-product insects .
Synthesis Analysis
The synthesis of Pirimiphos-methyl involves several steps, including the addition of O,O-dimethyl thiophosphoryl chloride . Analytical methods for determination of pirimiphos-methyl in the TC and EC are full CIPAC methods . The analytical method for determination of the 5 organophosphorus relevant impurities in the TC and EC, which is based on 31P NMR, has been peer validated .Molecular Structure Analysis
The molecular formula of Desethyl pirimiphos-methyl is C9H16N3O3PS . The structure of Pirimiphos-methyl is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Pirimiphos-methyl undergoes various chemical reactions. The analyte was analysed by GC-TSD with a limit of determination of 0.1 μg/l. The surface water method was GC-MS. The target ion was m/z 290 with qualifier ions m/z 276 and 305 .Aplicaciones Científicas De Investigación
1. Environmental and Health Effects
Desethyl pirimiphos-methyl, primarily known as a pesticide, has been the subject of various studies assessing its impact on health and the environment. For instance, a study by Oyesola, Iranloye, and Adegoke (2019) investigated the effects of pirimiphos-methyl on implantation and pregnancy in rats. This research highlighted the decreased implantation rates and impaired reproductive outcomes, indicating potential reproductive health risks.
2. Detection and Monitoring Techniques
Advancements in detection methods for pirimiphos-methyl in food products are significant. El-Moghazy et al. (2016) developed a biosensor for rapid detection of pirimiphos-methyl in olive oil. This sensor, utilizing nanofibers and genetically-engineered enzymes, demonstrates the progression in monitoring pesticide residues in food, ensuring safety and compliance with international standards.
3. Genotoxicity Studies
The genotoxic potential of pirimiphos-methyl has been a subject of concern. Alabi et al. (2014) conducted a study using mice to assess the genotoxic and mutagenic potentials of pirimiphos-methyl. This research is critical in understanding the broader environmental and health impacts of this pesticide, especially its effects on non-target organisms.
4. Agricultural Applications
In the agricultural sector, the efficacy of different pirimiphos-methyl formulations against various pests has been examined. Rumbos, Dutton, and Athanassiou (2013) compared two formulations and their impact on stored-product insects, providing insights into its practical applications in pest control.
5. Pesticide Residue Degradation
Research on the degradation of pirimiphos-methyl residues in agricultural products is vital for ensuring food safety. Freitas et al. (2017) investigated the degradation kinetics in maize grains, highlighting the effectiveness of ozone gas in degrading these residues without altering the grain quality.
6. Resistance Studies
Understanding the development of resistance to pirimiphos-methyl in pest species is crucial for effective pest management strategies. Ahmed et al. (2017) conducted a study on Culex pipiens resistance to pirimiphos-methyl, which can inform mosquito control and surveillance approaches.
Safety And Hazards
Propiedades
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N-ethyl-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O3PS/c1-5-10-9-11-7(2)6-8(12-9)15-16(17,13-3)14-4/h6H,5H2,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJYNECHJIZSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OP(=S)(OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217224 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl pirimiphos-methyl | |
CAS RN |
67018-59-1 | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desethyl pirimiphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYL PIRIMIPHOS-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L76A9XX9AU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)


